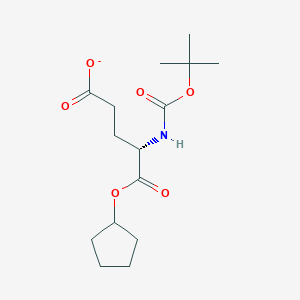
9-Benzyl-9-(2-methylphenyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-9-(2-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. Fluorene derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
The synthesis of 9-Benzyl-9-(2-methylphenyl)-9H-fluorene typically involves the reaction of fluorene with benzyl and 2-methylphenyl groups. One common method involves the use of Friedel-Crafts alkylation, where fluorene is reacted with benzyl chloride and 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
9-Benzyl-9-(2-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofluorene derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted fluorenes and their derivatives.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-9-(2-methylphenyl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 9-Benzyl-9-(2-methylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Benzyl-9-(2-methylphenyl)-9H-fluorene include other fluorene derivatives such as 9-(α-chloro-benzyl)-9-methyl-fluorene and 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and pharmaceuticals.
Eigenschaften
CAS-Nummer |
85535-36-0 |
|---|---|
Molekularformel |
C27H22 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
9-benzyl-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C27H22/c1-20-11-5-8-16-24(20)27(19-21-12-3-2-4-13-21)25-17-9-6-14-22(25)23-15-7-10-18-26(23)27/h2-18H,19H2,1H3 |
InChI-Schlüssel |
NUPYLUAQCATZQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)
![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)

![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)

![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)



![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)

